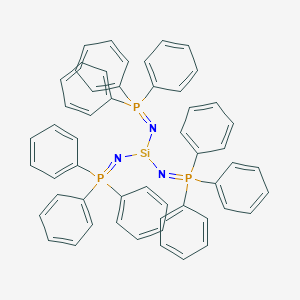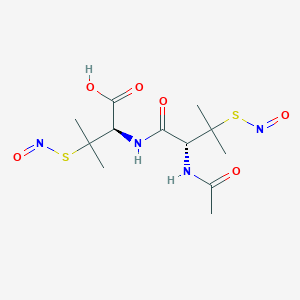![molecular formula C13H15N4O6+ B12553072 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium CAS No. 142131-19-9](/img/structure/B12553072.png)
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[222]octan-1-ium is a complex organic compound characterized by its unique bicyclic structure and the presence of a trinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium typically involves the reaction of 1-azabicyclo[2.2.2]octane with 2,4,6-trinitrophenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trinitrophenyl group, which is an electron-withdrawing group.
Reduction: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized forms of the bicyclic structure.
Wissenschaftliche Forschungsanwendungen
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes
Wirkmechanismus
The mechanism of action of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with molecular targets through its nitro and bicyclic groups. The compound can form stable complexes with various biomolecules, influencing their activity and function. The trinitrophenyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but lacking the trinitrophenyl group.
2,4,6-Trinitrotoluene: Contains the trinitrophenyl group but lacks the bicyclic structure.
1-Propyl-1,4-diazabicyclo[2.2.2]octan-1-ium: Another derivative of the bicyclic structure with different substituents
Uniqueness
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium is unique due to the combination of its bicyclic structure and the presence of the trinitrophenyl group. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
142131-19-9 |
|---|---|
Molekularformel |
C13H15N4O6+ |
Molekulargewicht |
323.28 g/mol |
IUPAC-Name |
1-(2,4,6-trinitrophenyl)-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H15N4O6/c18-14(19)10-7-11(15(20)21)13(12(8-10)16(22)23)17-4-1-9(2-5-17)3-6-17/h7-9H,1-6H2/q+1 |
InChI-Schlüssel |
NBHCEPCRXBFLBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+]2(CCC1CC2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)

![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)


![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)




